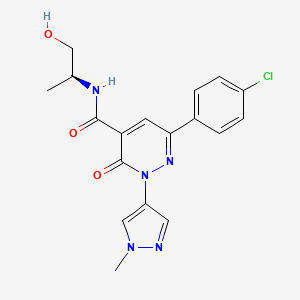

(S)-6-(4-氯苯基)-N-(1-羟基丙烷-2-基)-2-(1-甲基-1H-吡唑-4-基)-3-酮-2,3-二氢吡啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.

BenchChem offers high-quality (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与表征

杂环化合物的合成,包括吡唑和哒嗪,涉及到复杂的反应,产生多种具有潜在药理活性的衍生物。例如,2-取代的2,6-二氢-3-羟基-7H-吡唑并[4,3-d]嘧啶-7-酮的合成证明了吡唑衍生物在产生具有潜在生物应用的化合物方面的多功能性。这些化合物通过一系列反应合成,从 4-亚硝基-5-羟基-1H-吡唑-3-羧酸乙酯开始,表明这是一个丰富的化学探索领域 (Ochi & Miyasaka, 1983)。

抗菌活性

吡唑和哒嗪的衍生物已被合成并评估其抗菌活性。例如,由 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸合成的新的衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性。这突出了此类化合物在开发新的抗菌剂中的潜力 (Bildirici, Şener, & Tozlu, 2007)。

细胞毒性和抗癌活性

一些吡唑和哒嗪衍生物已被合成并筛选了对各种癌细胞系的细胞毒活性,表明它们在癌症治疗中的潜力。例如,某些 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物被合成并显示出对艾利希腹水癌 (EAC) 细胞的体外细胞毒活性,表明它们在抗癌药物设计中的用途 (Hassan, Hafez, & Osman, 2014)。另一项对吡唑并[3,4-d]嘧啶-4-酮衍生物的研究表明,几乎所有测试的化合物都对 MCF-7 人乳腺癌细胞系表现出抗肿瘤活性,其中一种化合物表现出特别有效的抑制活性 (Abdellatif et al., 2014)。

作用机制

Target of Action

BAY 2416964, also known as (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a cytosolic transcription factor that broadly suppresses immune cell function . It is involved in the regulation of responses to planar aromatic hydrocarbons by activating the transcription of xenobiotic-metabolizing enzymes such as cytochrome P450 .

Mode of Action

Upon oral administration, BAY 2416964 specifically binds to AhR, inhibits AhR activation, and prevents AhR-mediated signaling . This inhibition of AhR activation prevents the activation of immune-tolerant dendritic cells (DCs) and regulatory T-cells (Tregs) in the tumor microenvironment (TME) .

Biochemical Pathways

The metabolism of tryptophan to kynurenines (KYN) by indoleamine-2,3-dioxygenase or tryptophan-2,3-dioxygenase is a key pathway of constitutive and adaptive tumor immune resistance . The immunosuppressive effects of KYN in the tumor microenvironment are predominantly mediated by AhR . BAY 2416964 potently and selectively inhibits AhR activation induced by either exogenous or endogenous AhR ligands .

Pharmacokinetics

It is known that bay 2416964 is administered orally , suggesting that it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted.

Result of Action

In vitro, BAY 2416964 restores immune cell function in human and mouse cells, and furthermore enhances antigen-specific cytotoxic T cell responses and killing of tumor spheroids . In vivo, oral application with BAY 2416964 was well tolerated, induced a proinflammatory tumor microenvironment, and demonstrated antitumor efficacy in a syngeneic cancer model in mice .

Action Environment

The action environment of BAY 2416964 is primarily the tumor microenvironment, where it interacts with the AhR present in immune cells . The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors within the tumor microenvironment, such as the presence of other immune cells, the physical and chemical conditions, and the presence of other signaling molecules.

属性

IUPAC Name |

6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGSZKAJPHGVOV-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide | |

Q & A

A: BAY2416964 selectively binds to the AhR, preventing its activation by both exogenous and endogenous ligands such as kynurenine. [] This inhibition disrupts the AhR signaling pathway, which has been implicated in tumor growth, immunosuppression, and resistance to immune checkpoint inhibitors. [, ] By blocking AhR activation, BAY2416964 can restore immune cell function, enhance anti-tumor T cell responses, and reduce the activity of immunosuppressive myeloid cells. []

ANone: BAY2416964's anti-tumor activity stems from its ability to modulate the tumor microenvironment by counteracting the immunosuppressive effects of the AhR pathway. Studies have shown that BAY2416964 can:

- Enhance the proinflammatory activity of antigen-presenting cells and T cells. []

- Reduce the activity of immunosuppressive myeloid cells like myeloid-derived suppressor cells and regulatory T cells. [, ]

- Improve the effectiveness of PD-1 blockade, potentially overcoming resistance mechanisms to immune checkpoint inhibitors. []

ANone: Preliminary analysis of biomarkers from a Phase I clinical trial of BAY2416964 in patients with solid tumors has demonstrated:

- Inhibition of kynurenic acid-induced AhR downstream gene expression (e.g., CYP1A1, CYP1B1) in patients' peripheral blood mononuclear cells (PBMCs), indicating effective in vivo target engagement. []

- Evidence of immune activation at the tested doses. []

ANone: Yes, preclinical studies using a syngeneic ovalbumin-expressing B16F10 melanoma model in mice demonstrated that oral administration of BAY2416964:

A: Research suggests potential synergistic effects when combining BAY2416964 with other anticancer agents, particularly those targeting the proteasome pathway. In preclinical studies, combining BAY2416964 with TAK-243, a ubiquitin-activating enzyme inhibitor, demonstrated profound greater-than-additive cytotoxicity in various cancer cell lines, including bladder, pancreatic, colon, lung, and glioblastoma. []

ANone: Current research on BAY2416964 focuses on:

- Evaluating its safety, pharmacokinetics, pharmacodynamics, recommended Phase II dose, and anti-tumor activity in clinical trials. []

- Exploring disease-specific dose-expansion studies, particularly in non-small-cell lung cancer and head and neck squamous cell carcinoma. []

- Investigating its potential in combination therapies, given its manageable safety profile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)

![4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B2698393.png)

![2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2698403.png)

![(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2698409.png)